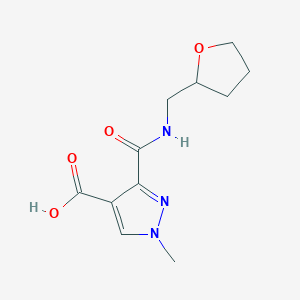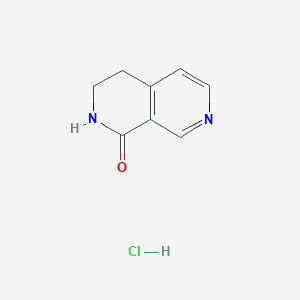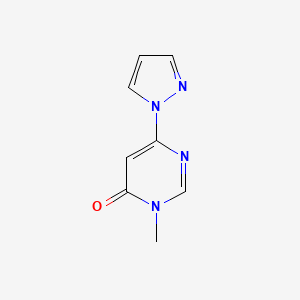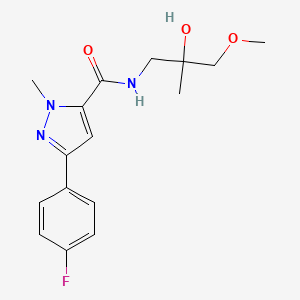![molecular formula C19H16ClN5O3S B2687433 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-18-2](/img/structure/B2687433.png)
2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound with a complex structure, integrating a chlorinated benzene sulfonamide moiety with a phenyl-triazolopyridazine group. This compound, due to its unique configuration, has been the subject of various scientific investigations, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridazine ring, which is then coupled with a phenyl group under conditions that promote the formation of the desired heterocyclic structure. Subsequently, this intermediate product is reacted with ethylene oxide under controlled conditions to introduce the ethyl linker. Finally, the benzenesulfonamide and chlorine groups are introduced through substitution reactions, typically employing reagents such as chlorosulfonic acid and sulfur chlorides, under anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. This often includes continuous flow reactions and the use of catalysts to accelerate the reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and final products, and to facilitate easy separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups such as the triazolopyridazine moiety might be oxidized under mild conditions, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions are less common but can be performed on the sulfonamide group under specific conditions.
Substitution: : Nucleophilic substitution reactions are particularly notable, especially on the chlorine atom, which can be replaced with various nucleophiles to produce derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Amines, thiols, and alcohols, often used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and various substituted analogs depending on the nucleophiles used. These derivatives are of particular interest in drug discovery and development due to their potentially enhanced biological activities.
Applications De Recherche Scientifique
2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is primarily researched for its potential therapeutic applications. In chemistry, it's used as a scaffold for the design of new drugs. In biology, it serves as a probe to study protein-ligand interactions due to its binding affinity with various proteins. In medicine, preliminary studies suggest its efficacy in targeting specific enzymes or receptors involved in disease processes, making it a candidate for drug development. Additionally, its unique structure allows for the exploration of its use in creating industrial catalysts or specialty chemicals.
Mécanisme D'action
The mechanism by which 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known for its high affinity for various biological targets, enabling the compound to inhibit or modulate their activity. This interaction can affect cellular signaling pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is unique due to its combined structure of a sulfonamide and a triazolopyridazine, which confers distinctive chemical and biological properties. Similar compounds include:
1,2,4-Triazole-based drugs: : Known for antifungal and anti-inflammatory properties.
Pyridazine derivatives: : Often investigated for their cardiovascular and anti-cancer potential.
Sulfonamide compounds: : Widely used in antibacterial medications due to their ability to inhibit folic acid synthesis in bacteria.
This compound stands out due to its multifunctional capabilities, offering a broad range of applications in different scientific fields.
Propriétés
IUPAC Name |
2-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-15-8-4-5-9-16(15)29(26,27)21-12-13-28-18-11-10-17-22-23-19(25(17)24-18)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYAYKIYAOXORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2687351.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)



